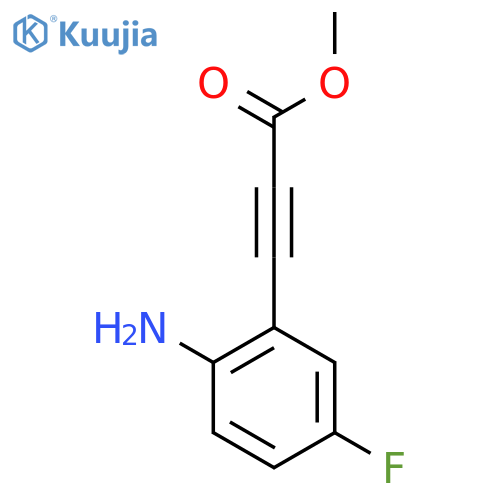

Cas no 2138234-99-6 (Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate)

Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate 化学的及び物理的性質

名前と識別子

-

- EN300-743600

- 2138234-99-6

- methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate

- Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate

-

- インチ: 1S/C10H8FNO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h3-4,6H,12H2,1H3

- InChIKey: YWPGASRPHJCWLA-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C#CC(=O)OC)C=1)N

計算された属性

- せいみつぶんしりょう: 193.05390666g/mol

- どういたいしつりょう: 193.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 52.3Ų

Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-743600-0.25g |

methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate |

2138234-99-6 | 95% | 0.25g |

$513.0 | 2024-05-23 | |

| Enamine | EN300-743600-0.5g |

methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate |

2138234-99-6 | 95% | 0.5g |

$535.0 | 2024-05-23 | |

| Enamine | EN300-743600-1.0g |

methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate |

2138234-99-6 | 95% | 1.0g |

$557.0 | 2024-05-23 | |

| Enamine | EN300-743600-0.1g |

methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate |

2138234-99-6 | 95% | 0.1g |

$490.0 | 2024-05-23 | |

| Enamine | EN300-743600-2.5g |

methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate |

2138234-99-6 | 95% | 2.5g |

$1089.0 | 2024-05-23 | |

| Enamine | EN300-743600-5.0g |

methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate |

2138234-99-6 | 95% | 5.0g |

$1614.0 | 2024-05-23 | |

| Enamine | EN300-743600-0.05g |

methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate |

2138234-99-6 | 95% | 0.05g |

$468.0 | 2024-05-23 | |

| Enamine | EN300-743600-10.0g |

methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate |

2138234-99-6 | 95% | 10.0g |

$2393.0 | 2024-05-23 |

Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate 関連文献

-

1. Back matter

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

4. Book reviews

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoateに関する追加情報

Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate (CAS No. 2138234-99-6): A Comprehensive Overview

Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate, identified by its CAS number 2138234-99-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and development. The presence of both an amino group and a fluorine substituent in the aromatic ring, along with a propargyl ester moiety, makes it a versatile intermediate for constructing more complex pharmacophores.

The< strong>2-amino-5-fluorophenyl moiety is particularly noteworthy, as it introduces both basicity and electronic modulation capabilities. The amino group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the fluorine atom can influence the electronic properties of the aromatic system, potentially affecting metabolic stability and bioavailability. These features make Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate a valuable building block for medicinal chemists.

In recent years, there has been a growing emphasis on the development of fluorinated compounds in pharmaceutical research. Fluorine atoms are known to improve the pharmacokinetic properties of drugs by enhancing lipophilicity, metabolic stability, and binding affinity. The incorporation of fluorine into drug candidates has been associated with numerous successful drug approvals, underscoring its importance in modern medicinal chemistry. Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate exemplifies this trend, as it provides a ready-made scaffold for incorporating fluorine into novel drug molecules.

The propargyl ester functionality in Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate offers additional synthetic utility. Propargyl esters can be readily transformed into various other functional groups through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used in the construction of complex organic molecules. This reactivity makes it an attractive intermediate for the synthesis of heterocyclic compounds and other pharmacologically relevant structures.

Recent studies have highlighted the importance of< strong>fluoroaromatic amines in the development of small-molecule inhibitors targeting protein-protein interactions. These interactions play a crucial role in numerous biological processes and are often considered challenging to modulate with small molecules. The combination of an amino group and a fluorine substituent in Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate positions it as a potential precursor for such inhibitors. For instance, derivatives of this compound have been explored as inhibitors of kinases and other enzymes involved in cancer signaling pathways.

The structural motif present in Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate also finds relevance in the design of central nervous system (CNS) drugs. The aromatic ring system can interact with neurotransmitter receptors, while the fluorine atom can modulate blood-brain barrier penetration. Several CNS-active drugs contain fluoroaromatic rings, demonstrating their therapeutic potential. Therefore, Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate could serve as a key intermediate in the synthesis of novel CNS-targeting agents.

In addition to its applications in drug discovery, Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate has potential uses in materials science and agrochemicals. The unique electronic properties of fluoroaromatic compounds make them suitable for use as ligands in catalysis and as components in organic electronic devices. Furthermore, fluorinated compounds are often employed in agrochemicals due to their enhanced stability and efficacy.

The synthesis of Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as 2-amino-5-fluoroiodobenzene, propargyl alcohol can be coupled via esterification to yield the desired propargyl ester. This reaction can be facilitated using various coupling reagents and catalysts, depending on the specific synthetic conditions required.

The use of< strong>fluoroaromatic intermediates like Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate underscores the importance of fluorine chemistry in modern synthetic organic chemistry. Fluorine's unique electronic properties allow for fine-tuning of molecular behavior, which is crucial for achieving high selectivity and efficiency in chemical reactions. As such, Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate not only serves as a valuable intermediate but also represents a testament to the power of fluorinated chemistry in advancing pharmaceutical research.

In conclusion, Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate (CAS No. 2138234-99-6) is a multifaceted compound with significant potential applications across various fields. Its structural features make it an ideal candidate for drug discovery efforts aimed at developing novel therapeutics targeting cancer, CNS disorders, and other diseases. Furthermore, its synthetic utility as an intermediate for constructing more complex molecules underscores its importance in organic chemistry research. As our understanding of fluorinated compounds continues to grow, compounds like Methyl 3-(2-amino-octahydroquinolizinone)-4-carboxylic acid will undoubtedly play an increasingly important role in shaping the future of pharmaceutical innovation.

2138234-99-6 (Methyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate) 関連製品

- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)

- 1805548-55-3(Ethyl 3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine-5-carboxylate)

- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)

- 1588319-42-9(methyl 6-(4-aminobutanamido)hexanoate)

- 875459-56-6(2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate)

- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

- 1361645-16-0(3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl)

- 2680805-22-3(benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate)

- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)

- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)